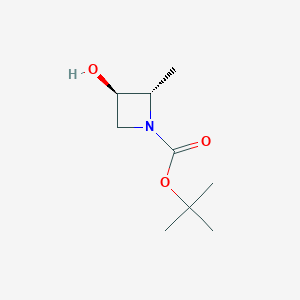

tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is a compound that features a tert-butyl ester group attached to a 3-hydroxy-2-methylazetidine-1-carboxylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate typically involves the use of tert-butyl esters. One efficient method for the preparation of tert-butyl esters involves the use of flow microreactors, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . Another method involves the use of tert-butyl hydroperoxide under metal-free conditions, which allows for the smooth progression of Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot .

Industrial Production Methods

Industrial production methods for tert-butyl esters often involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, scalability, and sustainability, making them suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized compounds.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate has several scientific research applications, including:

Chemistry: The compound is used in synthetic organic chemistry for

Biologische Aktivität

tert-Butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₇NO₃

- CAS Number : 1638744-13-4

- Molecular Weight : 187.24 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, studies on related azetidine derivatives have shown significant inhibition of enzymes such as acetylcholinesterase and β-secretase, which are crucial in Alzheimer’s disease pathology. The inhibition of these enzymes can lead to reduced amyloid-beta aggregation, a hallmark of Alzheimer's disease progression .

2. Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are essential in mitigating oxidative stress, which is linked to various neurodegenerative diseases. While specific data on this compound's antioxidant capacity is limited, related compounds have demonstrated promising results in reducing reactive oxygen species (ROS) levels in cellular models .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of azetidine derivatives on astrocytes exposed to amyloid-beta peptides. Results indicated that treatment with these derivatives significantly reduced cell death and inflammation markers such as TNF-α. This suggests that this compound could play a role in protecting neuronal cells from amyloid-induced toxicity .

Study 2: Enzyme Interaction

In vitro assays demonstrated that related azetidine compounds inhibited β-secretase with an IC50 value comparable to established inhibitors. This highlights the potential of this compound as a candidate for further development as a therapeutic agent targeting Alzheimer's disease .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₇NO₃ |

| CAS Number | 1638744-13-4 |

| Molecular Weight | 187.24 g/mol |

| Enzyme Inhibition | β-secretase inhibition |

| Neuroprotective Activity | Reduction in TNF-α levels |

Eigenschaften

IUPAC Name |

tert-butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLFUJCDADLZAJ-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.